molecular formula C12H12N2O4 B2815510 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid CAS No. 872108-02-6

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid

Cat. No.: B2815510
CAS No.: 872108-02-6
M. Wt: 248.238
InChI Key: PPRDYIPEZAWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is unique due to its specific structural features and the range of biological activities it exhibits.

Biological Activity

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O4C_{11}H_{10}N_2O_4 with a molecular weight of approximately 218.21 g/mol. The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds derived from tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 µg/mL to 200 µg/mL, demonstrating their potential as effective antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
Compound CStaphylococcus aureus200

Antiviral Activity

In addition to antimicrobial properties, derivatives of the tetrahydroquinazoline structure have shown antiviral activity. For example, compounds similar to this compound were tested against various viruses including coxsackievirus B and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 18.3 µM to 22.0 µM against EMCV (Encephalomyocarditis virus), indicating moderate antiviral potential .

The biological activity of tetrahydroquinazoline derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance:

  • Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key metabolic enzymes in bacteria and viruses.
  • Disruption of Cell Membranes : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized tetrahydroquinazoline derivatives demonstrated their effectiveness against clinical isolates of Staphylococcus aureus . The study highlighted that certain compounds exhibited antimicrobial activity comparable to standard antibiotics like ampicillin .

Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, researchers synthesized several sulfonamide derivatives with structural similarities to tetrahydroquinazolines. These compounds were evaluated for their ability to inhibit HSV replication in vitro, showing significant reductions in viral load with selectivity indexes indicating favorable therapeutic windows .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRDYIPEZAWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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